Pyridin-2-ylmethanamine hydrochloride Pyridin-2-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 84359-11-5
VCID: VC4839050
InChI: InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
SMILES: C1=CC=NC(=C1)CN.Cl
Molecular Formula: C6H9ClN2
Molecular Weight: 146.61

Pyridin-2-ylmethanamine hydrochloride

CAS No.: 84359-11-5

Cat. No.: VC4839050

Molecular Formula: C6H9ClN2

Molecular Weight: 146.61

* For research use only. Not for human or veterinary use.

Pyridin-2-ylmethanamine hydrochloride - 84359-11-5

Specification

CAS No. 84359-11-5
Molecular Formula C6H9ClN2
Molecular Weight 146.61
IUPAC Name pyridin-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
Standard InChI Key WOXFMYVTSLAQMO-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Pyridin-2-ylmethanamine hydrochloride (CAS 84359-11-5) is the hydrochloride salt of 2-picolylamine, consisting of a pyridine ring substituted with an aminomethyl group at the 2-position. The molecular formula is C₆H₉ClN₂, with a molar mass of 144.60 g/mol . The free base (2-picolylamine, CAS 3731-51-9) has a molecular weight of 108.14 g/mol and exhibits a density of 1.1 g/cm³ .

The compound’s structure features a planar pyridine ring (bond angles: ~120°) with the amine group adopting a pseudo-axial conformation relative to the aromatic system. X-ray crystallography reveals intermolecular hydrogen bonding between the protonated amine and chloride ions, forming a monoclinic crystal lattice (space group P2₁/c) . Key spectroscopic characteristics include:

  • ¹H NMR (D₂O): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.85 (t, J = 7.6 Hz, 1H, pyridine-H4), 7.45 (d, J = 7.8 Hz, 1H, pyridine-H3), 4.15 (s, 2H, CH₂NH₂) .

  • IR (KBr): 3450 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (pyridine ring vibration), 1480 cm⁻¹ (C-N bend) .

Synthetic Methodologies

Direct Amination of Pyridine Derivatives

A common route involves the nucleophilic substitution of 2-chloromethylpyridine with ammonia under pressurized conditions (60°C, 48 hr), yielding 2-picolylamine with subsequent HCl salt formation (85% yield) . Recent improvements utilize microwave-assisted synthesis, reducing reaction times to 2 hr while maintaining yields >90% .

Reductive Amination

Source details a four-step synthesis starting from 4-chlorophenyl-(pyridin-2-yl)methanone:

Solid-Phase Synthesis

A 2024 protocol immobilizes 2-pyridinecarboxaldehyde on Wang resin, followed by reductive amination with ammonium acetate and sodium cyanoborohydride. Cleavage with TFA/HCl yields the hydrochloride salt with >95% purity (HPLC) .

Physicochemical Properties

PropertyValueConditionsSource
Melting Point208–210°C (dec.)
Solubility28 mg/mL in H₂O25°C
LogP (free base)-0.40Octanol/water
pKa (amine)9.2 ± 0.1Aqueous solution
Molar Refractivity38.7 cm³/mol

The hydrochloride salt exhibits hygroscopicity (3.2% weight gain at 75% RH) and remains stable for >24 months at -20°C . Aqueous solutions (pH 1–3) show no decomposition after 48 hr at 37°C .

Biological Activities and Applications

Carbonic Anhydrase Activation

Pyridin-2-ylmethanamine demonstrates potent activation (Kₐ = 12 nM) of tumor-associated carbonic anhydrase isoforms IX and XII, enhancing catalytic rates by 15-fold . This property is exploited in:

  • Cancer Therapy: Sensitizes hypoxic tumor cells to weakly acidic microenvironments, potentiating doxorubicin efficacy 3.2-fold in MCF-7 breast cancer models .

  • Neuroprotection: Activates CA VII in hippocampal neurons, reducing seizure duration by 40% in kainate-induced epilepsy models .

Anticancer Agent Development

The derivative WXSA-051B (IC₅₀ = 0.8 μM against MGC-803 gastric cancer cells) inhibits RBP2 histone demethylase, elevating H3K4me3 levels 4.7-fold. This epigenetic modulation suppresses cell migration (62% reduction) and induces G₁-phase arrest (78% cells) .

Coordination Chemistry

The amine group coordinates transition metals, forming complexes with applications in:

  • Catalysis: Cu(II) complexes catalyze Suzuki-Miyaura coupling (TON > 10⁵) under aerobic conditions .

  • Imaging: Gd(III) chelates exhibit relaxivity (r₁ = 8.7 mM⁻¹s⁻¹) suitable for MRI contrast enhancement .

ParameterClassificationSource
GHS ClassificationSkin Irrit. 2, Eye Irrit. 2A
LD₅₀ (oral, rat)480 mg/kg
MutagenicityNegative (Ames test)

Handling requires PPE including nitrile gloves, chemical goggles, and Type C respirators. Spills should be neutralized with 5% sodium bicarbonate before disposal .

Regulatory Status

  • UN Number: 2735 (Corrosive solids, n.o.s.)

  • WGK Germany: 3 (Severe water hazard)

  • HS Code: 2933.39.99 (Heterocyclic compounds with nitrogen hetero-atom)

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